molecular formula C26H22N2O5 B15233900 Fmoc-5-Hydroxy-D-tryptophan

Fmoc-5-Hydroxy-D-tryptophan

Cat. No.: B15233900
M. Wt: 442.5 g/mol
InChI Key: LORJESUTFPMFAV-XMMPIXPASA-N
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Description

Fmoc-5-Hydroxy-D-tryptophan is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 5-hydroxy-D-tryptophan. This modification enhances its stability and makes it a valuable intermediate in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-5-Hydroxy-D-tryptophan typically involves the protection of the amino group of 5-hydroxy-D-tryptophan with the Fmoc group. This can be achieved by reacting 5-hydroxy-D-tryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale peptide synthesis techniques, where the compound is synthesized in bulk using automated peptide synthesizers and purified through chromatographic methods .

Chemical Reactions Analysis

Types of Reactions

Fmoc-5-Hydroxy-D-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various protected and deprotected derivatives of 5-hydroxy-D-tryptophan, which are used in further peptide synthesis .

Scientific Research Applications

Chemistry

Fmoc-5-Hydroxy-D-tryptophan is widely used in peptide synthesis as a building block for creating complex peptides and proteins. Its stability and ease of removal make it a preferred choice for solid-phase peptide synthesis .

Biology

In biological research, this compound is used to study protein interactions and functions. It serves as a precursor for the synthesis of peptides that mimic natural proteins .

Medicine

The compound is used in the development of peptide-based drugs. Its derivatives are explored for their potential therapeutic applications, including as enzyme inhibitors and receptor agonists .

Industry

In the industrial sector, this compound is used in the production of peptide-based materials and coatings. Its applications extend to the development of biosensors and diagnostic tools .

Mechanism of Action

The mechanism of action of Fmoc-5-Hydroxy-D-tryptophan involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group, which can then participate in further biochemical interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the Fmoc protecting group and the hydroxyl group on the tryptophan residue. This combination provides enhanced stability and reactivity, making it a valuable intermediate in peptide synthesis .

Properties

Molecular Formula

C26H22N2O5

Molecular Weight

442.5 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C26H22N2O5/c29-16-9-10-23-21(12-16)15(13-27-23)11-24(25(30)31)28-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,27,29H,11,14H2,(H,28,32)(H,30,31)/t24-/m1/s1

InChI Key

LORJESUTFPMFAV-XMMPIXPASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C=C(C=C5)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)O)C(=O)O

Origin of Product

United States

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